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Compound of Interest

Compound Name:
N-Tridecanoyl-D-erythro-

sphinganine-d7

Cat. No.: B15141638 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis for N-
Tridecanoyl-D-erythro-sphinganine-d7, a deuterated analog of a saturated ceramide. This

document is intended to assist researchers in understanding the quality control specifications,

analytical methodologies, and biochemical context of this stable isotope-labeled lipid standard.

Compound Identification and Specifications
N-Tridecanoyl-D-erythro-sphinganine-d7 is a high-purity standard essential for research

applications, particularly in mass spectrometry-based lipidomics, where it serves as an internal

standard for the accurate quantification of endogenous ceramides.

Table 1: General Specifications[1]
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Parameter Specification

Product Name N-tridecanoyl-D-erythro-sphinganine-d7

Molecular Formula C₃₁H₅₆D₇NO₃

Molecular Weight 504.88

Physical State Powder

Storage -20°C

Lot Number 6610PGC010

Avanti Lot Number 330726P-1MG-C-010

Analytical Data Summary
The following tables summarize the quantitative data typically presented in a Certificate of

Analysis for this compound.

Table 2: Purity and Identity Analysis[1]

Analysis Method Specification Result

Physical Examination
White powder, no foreign

matter
Pass

Thin Layer Chromatography

(TLC)
>99% Purity All Pass

Proton NMR
NMR spectrum consistent with

structure
Consistent with structure

Mass Spectrometry [M+H]⁺ = 505.88 ± 1 amu [M+H]⁺ = 505.6 amu

Experimental Protocols
Detailed methodologies are crucial for interpreting the certificate of analysis and for designing

experiments. The following sections outline typical protocols for the key analyses performed.
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Thin Layer Chromatography (TLC)
TLC is a rapid and effective method for assessing the purity of lipid standards.

Stationary Phase: Silica gel plate.

Mobile Phase: A mixture of Chloroform and Methanol in a 9:1 ratio is used to develop the

plate.[1]

Sample Preparation: The powdered standard is dissolved in a suitable organic solvent, such

as a chloroform/methanol mixture.

Application: The dissolved sample is spotted onto the silica gel plate.

Development: The plate is placed in a chromatography chamber containing the mobile

phase, allowing the solvent to move up the plate by capillary action, separating the

components.

Visualization: After development, the plate is dried and visualized using various methods:

Ninhydrin spray: Negative result indicates the absence of primary amine groups, which is

expected for this N-acylated ceramide.[1]

Iodine vapor: A single major spot indicates the presence of a pure lipid.[1]

Phosphorus stain: A negative result confirms the absence of phospholipid impurities.[1]

Charring: A faint positive result after spraying with a strong acid and heating is

characteristic of lipids.[1]

Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and identity of the compound.

A common approach for ceramide analysis is Liquid Chromatography-Tandem Mass

Spectrometry (LC-MS/MS).

Sample Preparation: The sample is dissolved in an appropriate solvent, often a mixture of

methanol and chloroform, and may be spiked with other internal standards if part of a larger
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analysis.

Chromatography:

Column: A C18 or similar reversed-phase column is typically used for separation.[2]

Mobile Phase: A gradient of solvents, such as water with 0.1% formic acid (Solvent A) and

isopropanol with 0.1% formic acid (Solvent B), is commonly employed.[2]

Flow Rate: A typical flow rate is around 0.6 mL/min.[2]

Mass Spectrometry:

Ionization: Positive-ion electrospray ionization (ESI) is a common method for analyzing

ceramides.[2]

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, targeting

the transition from the precursor ion to a specific product ion.[2][3] For deuterated

ceramides, the product ion spectrum is monitored for characteristic fragments.[4]

Data Analysis: The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is

determined. For N-Tridecanoyl-D-erythro-sphinganine-d7, the expected m/z is

approximately 505.88. The observed result of 505.6 amu is within the acceptable

tolerance.[1]

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of the molecule.

Sample Preparation: The sample is dissolved in a deuterated solvent, typically deuterated

chloroform (CDCl₃) or deuterated methanol (CD₃OD).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire

the spectrum.

Data Acquisition: Standard proton NMR pulse sequences are used.
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Data Analysis: The resulting spectrum is analyzed for chemical shifts, peak integrations, and

coupling patterns. The spectrum is expected to be consistent with the known structure of N-

Tridecanoyl-D-erythro-sphinganine, with allowances for the deuterium labeling. Key signals

would include those from the long alkyl chains of the sphinganine base and the tridecanoyl

group, as well as protons near the amide and hydroxyl functionalities. The absence of

signals at specific positions would confirm the d7 deuteration.

Signaling Pathways and Experimental Workflows
De Novo Ceramide Synthesis Pathway
N-Tridecanoyl-D-erythro-sphinganine is a saturated ceramide. The general de novo synthesis

pathway for ceramides occurs primarily in the endoplasmic reticulum.
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Caption: De Novo Ceramide Synthesis Pathway in the Endoplasmic Reticulum.

Analytical Workflow for a Certified Lipid Standard
The following diagram illustrates a typical workflow for the quality control analysis of a certified

lipid standard like N-Tridecanoyl-D-erythro-sphinganine-d7.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.avantiresearch.com/en-gb/products?currentPage=1&pageSize=20&sortBy=recommended&lang=en-gb&freeText=330726
https://pmc.ncbi.nlm.nih.gov/articles/PMC3766747/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3766747/
https://www.biorxiv.org/content/10.1101/2020.02.24.963462v1.full-text
https://pubs.acs.org/doi/10.1021/acs.analchem.5c00058
https://www.benchchem.com/product/b15141638#n-tridecanoyl-d-erythro-sphinganine-d7-certificate-of-analysis
https://www.benchchem.com/product/b15141638#n-tridecanoyl-d-erythro-sphinganine-d7-certificate-of-analysis
https://www.benchchem.com/product/b15141638#n-tridecanoyl-d-erythro-sphinganine-d7-certificate-of-analysis
https://www.benchchem.com/product/b15141638#n-tridecanoyl-d-erythro-sphinganine-d7-certificate-of-analysis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15141638?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15141638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

